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Compound of Interest

Compound Name: 4,5,9,10-Tetrahydropyrene

Cat. No.: B1329359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure of 4,5,9,10-
tetrahydropyrene, a significant polycyclic aromatic hydrocarbon derivative. The information

presented herein is based on theoretical calculations and is intended to support research and

development activities where the conformation and geometry of this molecule are of interest.

Core Molecular Structure and Conformation
4,5,9,10-Tetrahydropyrene (C₁₆H₁₄) is a partially saturated derivative of pyrene. Its structure

consists of a biphenyl core with two ethylene bridges, resulting in a non-planar, three-

dimensional conformation. Understanding the precise bond lengths, bond angles, and dihedral

angles is crucial for predicting its chemical reactivity, molecular interactions, and suitability for

various applications, including as a scaffold in medicinal chemistry or as a building block in

materials science.

Theoretical Calculation Workflow
The structural parameters of 4,5,9,10-tetrahydropyrene are typically determined through

computational chemistry methods. A standard workflow for such theoretical calculations is

outlined below. This process allows for the determination of the molecule's optimized geometry

and electronic properties.
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Caption: A flowchart illustrating the typical workflow for theoretical calculations of molecular

structures.

Quantitative Structural Data
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While a dedicated public study detailing the comprehensive theoretical structural parameters of

4,5,9,10-tetrahydropyrene is not readily available in the searched literature, a crystal structure

has been reported. Experimental data from X-ray crystallography provides a highly accurate

determination of the molecule's solid-state conformation. The Cambridge Structural Database

(CSD) contains the crystal structure of 4,5,9,10-tetrahydropyrene under the deposition

number CCDC 670511. This experimental data is associated with a publication in the journal

Langmuir.

For the purpose of this guide, we will present a hypothetical table of structural parameters as

would be obtained from a Density Functional Theory (DFT) calculation, which is a common and

reliable method for predicting the geometry of organic molecules in the gas phase. These

values are representative and intended to illustrate the format of such data. For experimentally-

derived solid-state data, researchers are directed to the aforementioned CCDC entry.

Table 1: Hypothetical Calculated Bond Lengths for 4,5,9,10-Tetrahydropyrene (DFT/B3LYP/6-

31G)*

Atom 1 Atom 2 Bond Length (Å)

C(ar) C(ar) 1.39 - 1.42

C(ar) C(ar, bridgehead) 1.40 - 1.43

C(ar, bridgehead) C(al) 1.51

C(al) C(al) 1.54

C(ar) H 1.08

C(al) H 1.09

Table 2: Hypothetical Calculated Bond Angles for 4,5,9,10-Tetrahydropyrene (DFT/B3LYP/6-

31G)*
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Atom 1 Atom 2 (Vertex) Atom 3 Bond Angle (°)

C(ar) C(ar) C(ar) 119.5 - 120.5

C(ar) C(ar, bridgehead) C(al) 121.0

C(ar, bridgehead) C(al) C(al) 112.0

H C(al) H 109.0

Table 3: Hypothetical Calculated Dihedral Angles for 4,5,9,10-Tetrahydropyrene
(DFT/B3LYP/6-31G)*

Atom 1 Atom 2 Atom 3 Atom 4
Dihedral Angle
(°)

C(ar,

bridgehead)
C(al) C(al)

C(ar,

bridgehead)
~55

C(ar)
C(ar,

bridgehead)

C(ar,

bridgehead)
C(ar) ~45

(Note: "ar" denotes an aromatic carbon and "al" denotes an aliphatic carbon. The values

presented are illustrative of what would be expected from a DFT calculation and are not from a

specific published study on this molecule.)

Experimental and Computational Protocols
The primary experimental method for determining the precise three-dimensional structure of a

crystalline solid like 4,5,9,10-tetrahydropyrene is single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Methodology (General
Protocol)

Crystal Growth: High-quality single crystals of 4,5,9,10-tetrahydropyrene are grown,

typically by slow evaporation of a suitable solvent.
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Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray

diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal

vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction

pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The structure is then solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is refined

against the experimental data to yield the final, accurate molecular structure.

Computational Methodology (General Protocol for DFT)
Initial Structure Generation: An initial 3D structure of 4,5,9,10-tetrahydropyrene is built

using molecular modeling software.

Method Selection: A level of theory and basis set are chosen. A common choice for organic

molecules is Density Functional Theory (DFT) with a functional such as B3LYP and a basis

set like 6-31G* or larger.

Geometry Optimization: The energy of the initial structure is minimized to find the most

stable conformation (a local minimum on the potential energy surface).

Frequency Calculation: A frequency analysis is performed on the optimized structure to

confirm that it is a true minimum (i.e., no imaginary frequencies). This calculation also

provides thermodynamic data.

Data Analysis: The optimized Cartesian coordinates are used to calculate bond lengths,

bond angles, and dihedral angles. Electronic properties can also be extracted from the

output files.

Logical Relationships in Structural Analysis
The relationship between experimental and theoretical approaches to structural determination

is complementary. Experimental methods provide a "ground truth" for the solid-state structure,

while computational methods offer insights into the gas-phase structure and can be used to

predict properties that are difficult to measure experimentally.
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Caption: The complementary relationship between experimental and theoretical methods in

structural analysis.
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To cite this document: BenchChem. [In-Depth Technical Guide on the Structure of 4,5,9,10-
Tetrahydropyrene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329359#theoretical-calculations-on-4-5-9-10-
tetrahydropyrene-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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